3-Bromo-4-(trifluoromethyl)phenacylamine hydrochloride
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Overview
Description
3-Bromo-4-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound with the molecular formula C9H8BrClF3NO. It is a derivative of phenacylamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 4-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethyl)phenacylamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)acetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-(trifluoromethyl)acetophenone.
Amination: The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions to form 3-Bromo-4-(trifluoromethyl)phenacylamine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)phenacylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted phenacylamines.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or amines.
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)phenacylamine hydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-4-(trifluoromethyl)phenacyl bromide
Uniqueness
3-Bromo-4-(trifluoromethyl)phenacylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H8BrClF3NO |
---|---|
Molecular Weight |
318.52 g/mol |
IUPAC Name |
2-amino-1-[3-bromo-4-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7BrF3NO.ClH/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13;/h1-3H,4,14H2;1H |
InChI Key |
LTYAPFSQKLBVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)Br)C(F)(F)F.Cl |
Origin of Product |
United States |
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